Ganglioside GM2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

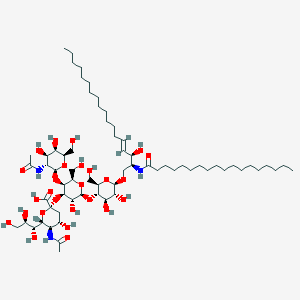

Ganglioside GM2 (18:0) is a sialotriaosylceramide that is N-acetyl-beta-D-galactosaminyl-(1->4)-alpha-N-acetylneuraminosyl-(2->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-N-acylsphingosine in which the acyl group on the sphingosine nitrogen is octadecanoyl. A constituent of natural this compound. It has a role as an antigen. It is a N-acetyl-beta-D-galactosaminyl-(1->4)-alpha-N-acetylneuraminosyl-(2->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-N-acylsphingosine and a sialotriaosylceramide. It is a conjugate acid of a this compound (18:0) (1-).

A glycosphingolipid that accumulates due to a deficiency of hexosaminidase A or B (BETA-N-ACETYLHEXOSAMINIDASES), or GM2 activator protein, resulting in GANGLIOSIDOSES, heredity metabolic disorders that include TAY-SACHS DISEASE and SANDHOFF DISEASE.

科学的研究の応用

Role in Neurodegenerative Diseases

Tay-Sachs Disease and Sandhoff Disease

Ganglioside GM2 is primarily associated with Tay-Sachs disease, a genetic disorder caused by a deficiency in the enzyme hexosaminidase A. This leads to the accumulation of GM2 in neuronal cells, resulting in neurodegeneration. Research has identified lyso-GM2 as a potential biomarker for Tay-Sachs and Sandhoff diseases, with elevated levels found in the plasma and brain of affected individuals. Studies indicate that interventions aimed at reducing GM2 accumulation can ameliorate clinical symptoms and improve outcomes in model organisms .

Therapeutic Approaches

Recent studies have explored enzyme replacement therapies targeting GM2 gangliosides. For instance, modified hexosaminidase B has shown promise in reducing GM2 levels in Tay-Sachs patient-derived fibroblasts and animal models. This approach aims to restore enzyme activity and reduce ganglioside accumulation effectively . Additionally, the use of pharmacological agents such as miglustat has been investigated for its ability to lower GM2 levels and mitigate inflammatory responses associated with ganglioside storage diseases .

Cancer Research

Pancreatic Ductal Adenocarcinoma

This compound has been implicated in cancer biology, particularly in pancreatic ductal adenocarcinoma (PDAC). Studies have demonstrated that GM2 expression correlates with tumor aggressiveness, including factors such as larger tumor size and advanced histological grade. In vitro experiments revealed that GM2-positive cancer stem cell-like cells exhibited enhanced growth and invasiveness compared to GM2-negative counterparts. Targeting GM2 expression through specific inhibitors has been shown to suppress TGF-β signaling pathways involved in tumor progression .

Potential Therapeutics

Research suggests that modulating GM2 levels may provide therapeutic avenues for managing PDAC. Inhibitors targeting glycolipid synthesis have been explored to diminish GM2 expression and reduce tumor cell invasiveness, highlighting the potential for ganglioside-targeted therapies in oncology .

Neuroinflammation and Dementia

This compound's role extends into neuroinflammatory conditions such as Alzheimer's disease, Parkinson's disease, and dementia with Lewy bodies. Accumulation of GM2 has been linked to the aggregation of toxic proteins like amyloid-beta and alpha-synuclein, which are hallmarks of these diseases. Investigations into the signaling pathways activated by GM2 accumulation suggest that targeting these pathways could lead to novel treatments aimed at preventing or alleviating neurodegeneration associated with dementia .

Case Studies

Case Study: Gene Therapy for ABGM2

A recent study utilized scAAV9.hGM2A gene therapy to treat mice models of ABGM2 (a form of GM2 gangliosidosis). The treatment demonstrated a dose-dependent reduction in GM2 accumulation within the central nervous system, providing proof-of-concept for future clinical trials aimed at treating human patients with similar conditions. The therapy showed minimal toxicity and sustained biochemical correction over time, marking a significant advancement in gene therapy approaches for lysosomal storage disorders .

Case Study: Inhibition of Glycolipid Synthesis

In another study focusing on PDAC, researchers employed a glycolipid synthesis inhibitor to assess its effects on GM2 expression and tumor behavior. The findings indicated that inhibiting glycolipid synthesis not only reduced GM2 levels but also suppressed invasive characteristics of cancer stem cell-like populations within tumors. This case underscores the therapeutic potential of targeting gangliosides in cancer treatment .

特性

分子式 |

C67H121N3O26 |

|---|---|

分子量 |

1384.7 g/mol |

IUPAC名 |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C67H121N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-50(80)70-43(44(77)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-89-64-57(85)56(84)59(48(38-73)91-64)93-65-58(86)62(60(49(39-74)92-65)94-63-52(69-42(4)76)55(83)54(82)47(37-72)90-63)96-67(66(87)88)35-45(78)51(68-41(3)75)61(95-67)53(81)46(79)36-71/h31,33,43-49,51-65,71-74,77-79,81-86H,5-30,32,34-40H2,1-4H3,(H,68,75)(H,69,76)(H,70,80)(H,87,88)/b33-31+/t43-,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62+,63-,64+,65-,67-/m0/s1 |

InChIキー |

GIVLTTJNORAZON-HDBOBKCLSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

異性体SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

正規SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

同義語 |

G(M2) Ganglioside Ganglioside GM2 Ganglioside, GM2 Ganglioside, Tay-Sachs Disease GM2 Ganglioside GM2, Ganglioside Tay Sachs Disease Ganglioside Tay-Sachs Disease Ganglioside |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。